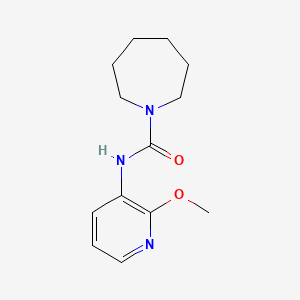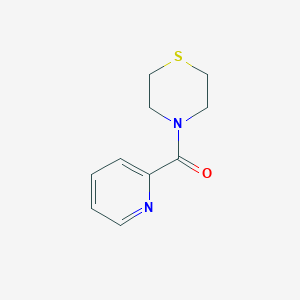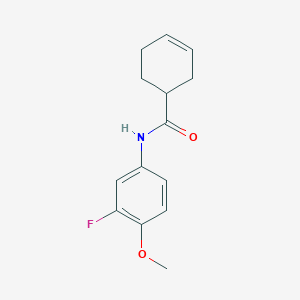
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a heterocyclic compound that belongs to the class of pyridine derivatives.
作用機序
The mechanism of action of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide is not fully understood. However, it is believed to act as a modulator of ion channels and receptors. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been shown to interact with various ion channels such as voltage-gated potassium channels and transient receptor potential channels. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has also been shown to interact with various receptors such as GABA receptors and dopamine receptors.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-methoxypyridin-3-yl)azepane-1-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been shown to modulate ion channels and receptors, which can lead to changes in cellular signaling pathways and physiological responses.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxypyridin-3-yl)azepane-1-carboxamide in lab experiments is its ability to modulate ion channels and receptors, which can lead to changes in cellular signaling pathways and physiological responses. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide is also relatively easy to synthesize and has a high purity. One of the limitations of using N-(2-methoxypyridin-3-yl)azepane-1-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide. One future direction is to further investigate the mechanism of action of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide and its interactions with ion channels and receptors. Another future direction is to explore the potential of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide as a drug candidate for the treatment of various diseases. Additionally, future studies could focus on improving the solubility of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide in aqueous solutions to make it more versatile in lab experiments.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide, or N-(2-methoxypyridin-3-yl)azepane-1-carboxamide, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, as a tool for studying protein-ligand interactions, and as a modulator of ion channels and receptors. Further research is needed to fully understand the mechanism of action of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide and its potential applications in various fields.
合成法
The synthesis of N-(2-methoxypyridin-3-yl)azepane-1-carboxamide involves the reaction of 2-methoxypyridine-3-carboxylic acid with 1,6-diaminohexane in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-methoxypyridin-3-yl)azepane-1-carboxamide as a white crystalline solid with a melting point of 140-142°C.
科学的研究の応用
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been used as a tool for studying protein-ligand interactions. In pharmacology, N-(2-methoxypyridin-3-yl)azepane-1-carboxamide has been studied for its potential as a modulator of ion channels and receptors.
特性
IUPAC Name |
N-(2-methoxypyridin-3-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-11(7-6-8-14-12)15-13(17)16-9-4-2-3-5-10-16/h6-8H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZDHXNZTCWEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[3-[2-(pyrazin-2-ylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7527452.png)

![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)
![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7527511.png)
![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)